1,2-Bis(chloromethyl)benzene

Description

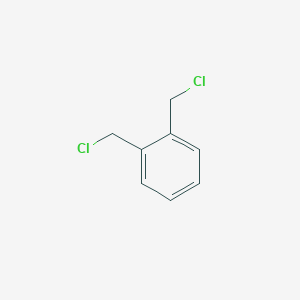

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGGHNGKHRCJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052284 | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-12-4 | |

| Record name | α,α′-Dichloro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloromethyl)benzene (CAS 612-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety considerations, and applications of 1,2-Bis(chloromethyl)benzene, a versatile reagent in organic synthesis.

Chemical and Physical Properties

This compound, also known as α,α'-dichloro-o-xylene, is a white to light beige crystalline powder.[1] It is insoluble in water but soluble in organic solvents such as methanol.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 612-12-4 | [3] |

| Molecular Formula | C₈H₈Cl₂ | [3] |

| Molecular Weight | 175.06 g/mol | [3][4] |

| Appearance | White to light yellow/beige crystals or crystalline powder | [1][2] |

| Melting Point | 51-57 °C | [2][4] |

| Boiling Point | 239-241 °C | [2][4] |

| Density | Approximately 1.25 g/cm³ | [5] |

| Flash Point | 107 °C | [4] |

| Solubility | Insoluble in water; soluble in methanol | [1][2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.[3][7]

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectral data available for proton nuclear magnetic resonance. | [3][7] |

| ¹³C NMR | Spectral data available for carbon-13 nuclear magnetic resonance. | [8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available for analysis. | [3][9] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded. | [3] |

| Raman Spectroscopy | Raman spectral data is available. | [3] |

Reactivity and Stability

This compound is stable under normal storage conditions in a cool, dry, and well-ventilated area away from heat and open flames.[5][6] It is incompatible with strong oxidizing agents, bases, amines, alcohols, and moisture.[4][6][10] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[6][10]

Applications in Synthesis

This compound is a valuable building block in organic synthesis.[11] Its primary applications include:

-

Cross-linking Agent: It is utilized in polymer chemistry to cross-link polymer chains, thereby enhancing the mechanical properties of materials like resins and ion-exchange materials.[1][11]

-

Intermediate in Organic Synthesis: The reactive chloromethyl groups make it a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][11] It undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups.[11]

-

Solid-Phase Peptide Synthesis: It has been used in the solid-phase synthesis of large combinatorial peptide libraries.[1][2]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[5]

Table 3: GHS Hazard Information

| Hazard Statement | Classification | Source(s) |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | [3] |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Danger) | [3][12] |

| H330: Fatal if inhaled | Acute toxicity, inhalation (Danger) | [3] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [3][12] |

| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Warning) | [3] |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Warning) | [3] |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols are typically developed and validated in-house by research laboratories. The following provides a general methodology for common analytical techniques used to characterize this compound.

General Workflow for Spectroscopic Characterization:

References

- 1. Buy this compound | 612-12-4 [smolecule.com]

- 2. This compound | 612-12-4 [chemicalbook.com]

- 3. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound: Properties, Uses, Safety, Synthetic Methods & Reliable Suppliers in China [chlorobenzene.ltd]

- 6. This compound(612-12-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound(612-12-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1,2-BIS(DICHLOROMETHYL)BENZENE(25641-99-0) 13C NMR spectrum [chemicalbook.com]

- 9. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

α,α'-dichloro-o-xylene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α,α'-dichloro-o-xylene, a versatile chemical intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, it outlines a representative synthetic protocol and discusses its potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and IUPAC Name

α,α'-Dichloro-o-xylene, a di-substituted aromatic compound, possesses a benzene ring with two chloromethyl groups attached to adjacent carbon atoms (positions 1 and 2).

The IUPAC name for this compound is 1,2-bis(chloromethyl)benzene .[1][2][3] Its chemical formula is C₈H₈Cl₂.[3][4]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical characteristics and toxicological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂ | [3][4] |

| Molecular Weight | 175.06 g/mol | [4] |

| CAS Number | 612-12-4 | [5][6] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 51-55 °C | [4] |

| Boiling Point | 239-241 °C | [4] |

| Solubility | Soluble in methanol, limited water solubility (undergoes hydrolysis) | [4] |

Table 2: Spectral Data References for this compound

| Spectral Data | Reference |

| ¹H NMR | [1] |

| Mass Spectrometry (MS) | [2] |

| Infrared (IR) Spectroscopy | [5] |

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 320 mg/kg | Mouse | Intravenous | [7] |

| Hazard Classification | Harmful if swallowed, causes severe skin burns and eye damage, potential mutagen. | [4] |

Experimental Protocols

Representative Synthesis of this compound via Photochlorination

This protocol is a representative method for the synthesis of this compound, adapted from general procedures for the side-chain chlorination of alkylbenzenes.

Materials:

-

o-xylene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV light source (e.g., mercury lamp)

-

Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

-

In a suitable reaction vessel, dissolve o-xylene in an inert solvent.

-

Initiate stirring and begin to bubble chlorine gas through the solution.

-

Concurrently, irradiate the reaction mixture with a UV light source to initiate the free-radical chain reaction.

-

Monitor the reaction progress by gas chromatography (GC) to follow the conversion of o-xylene and the formation of mono- and di-chlorinated products.

-

Upon completion of the reaction, cease the chlorine gas flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

Potential Biological Interactions and Signaling Pathways

As an alkylating agent, this compound has the potential to react with nucleophilic biomolecules, including DNA, which can lead to mutagenic effects.[4] While specific signaling pathways for this compound are not extensively documented, its reactivity suggests it could induce cellular stress responses. A logical workflow illustrating a potential cellular response to a reactive aromatic compound is depicted below.

References

- 1. This compound(612-12-4) 1H NMR [m.chemicalbook.com]

- 2. This compound(612-12-4) MS [m.chemicalbook.com]

- 3. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 612-12-4 [smolecule.com]

- 5. This compound(612-12-4) IR Spectrum [chemicalbook.com]

- 6. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1,2-Bis(chloromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene. This reactive intermediate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.

Physical and Chemical Properties

This compound is a halogenated organic compound.[1] Its appearance can vary from a colorless to pale yellow liquid to a white or light beige crystalline powder, depending on its purity and the ambient temperature.[1][2][3][4] It possesses a mild, aromatic, or sometimes described as strong, pungent odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂ | [1][5][6] |

| Molecular Weight | 175.06 g/mol | [5][6][7] |

| CAS Number | 612-12-4 | [1][4][6] |

| Appearance | Colorless to pale yellow liquid or white to light beige crystalline powder | [1][2][3][4] |

| Melting Point | 51-55 °C[3][4][8] (as solid); -18 °C[2] (as liquid) | [2][3][4][8] |

| Boiling Point | 239-241 °C[3][4][8] | [3][4][8] |

| Density | 1.08 - 1.393 g/cm³ | [2][5][6] |

| Solubility in Water | Insoluble; undergoes hydrolysis | [2][3][5][6] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, ethyl acetate, and acetone | [2][3][5][9] |

| Vapor Pressure | 0.53 Pa at 20 °C | [6] |

| Flash Point | 107 °C / 224.6 °F | [8] |

| Refractive Index | ~1.5544 (estimate) | [10] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the two chloromethyl functional groups attached to the benzene ring.[1] These groups are susceptible to nucleophilic substitution reactions, making the compound an effective alkylating agent and a versatile precursor for more complex molecules.[1][11]

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of diverse functional groups.[11][12] This reactivity is central to its application in building molecular frameworks for pharmaceuticals and other specialty chemicals.[1][11]

-

Hydrolysis: The compound is insoluble in water and can undergo hydrolysis, where water molecules displace the chloride ions to form hydroxymethyl derivatives.[3]

-

Stability: It is stable under normal storage conditions in a tightly sealed container, away from incompatible substances like bases, strong oxidizing agents, alcohols, amines, and metals.[1][8] It should be stored in a cool, dry, well-ventilated area.[1][2]

Experimental Protocols & Synthesis

The most prevalent method for the synthesis of this compound is the chloromethylation of o-xylene.[1][3]

Experimental Protocol: Chloromethylation of o-Xylene

This protocol describes a general method for the synthesis of this compound.

-

Reactants and Catalyst: The primary starting material is o-xylene. The reaction typically employs formaldehyde (or a formaldehyde equivalent like paraformaldehyde or chloromethyl methyl ether) and hydrogen chloride.[1] A Lewis acid, such as zinc chloride or aluminum chloride, is often used as a catalyst to facilitate the electrophilic substitution on the aromatic ring.[1]

-

Reaction Conditions: The reactants are combined in a suitable reaction vessel. The temperature and reaction time are carefully controlled to maximize the yield of the desired bis(chloromethyl) derivative while minimizing the formation of side products.[1]

-

Mechanism: The Lewis acid activates the formaldehyde and hydrogen chloride, generating a chloromethyl electrophile. This electrophile then attacks the electron-rich o-xylene ring in a two-step electrophilic aromatic substitution reaction to yield the final product.

-

Work-up and Purification: Following the reaction, the mixture is typically quenched, and the organic product is separated from the aqueous layer. Purification is then carried out, often through distillation or recrystallization, to obtain this compound of high purity.

Caption: Synthesis of this compound via chloromethylation.

Applications in Research and Drug Development

This compound serves as a critical intermediate in various fields, particularly in the pharmaceutical and polymer industries.[1]

-

Pharmaceutical and Agrochemical Synthesis: Its ability to undergo nucleophilic substitution makes it a key building block for constructing complex organic molecules that form the basis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The reactive chloromethyl groups allow for the strategic connection of different molecular fragments.[11]

-

Polymer Chemistry: The compound is utilized as a cross-linking agent in the production of polymers and plastics.[1] It can form covalent bonds between polymer chains, which enhances the mechanical properties, strength, and stability of the resulting material.[1]

-

Solid-Phase Synthesis: It has been used in the solid-phase synthesis of large combinatorial libraries of peptides, which is a valuable technique in drug discovery for identifying new lead compounds.[3][4]

Caption: General workflow of this compound in synthesis.

Spectral Data

-

¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm its structure.[13]

-

IR Spectroscopy: Infrared spectra show characteristic absorption peaks that correspond to the functional groups present in the molecule.[14]

-

Mass Spectrometry: Mass spectrometry data provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

-

Hazards: It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact.[3][7] It may also cause respiratory irritation.[1][7] The compound is considered a mutagen, and upon decomposition, it can emit toxic fumes of hydrogen chloride gas.[4][6]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical safety goggles, protective gloves, and protective clothing, is essential.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6][8]

-

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][6] Disposal must be in accordance with local, state, and federal regulations.[8]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound: Properties, Uses, Safety, Synthetic Methods & Reliable Suppliers in China [chlorobenzene.ltd]

- 3. Buy this compound | 612-12-4 [smolecule.com]

- 4. This compound | 612-12-4 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(612-12-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 612-12-4 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]

- 13. This compound(612-12-4) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(612-12-4) IR Spectrum [chemicalbook.com]

- 15. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

1,2-Bis(chloromethyl)benzene molecular weight and formula

An in-depth analysis of 1,2-bis(chloromethyl)benzene reveals its fundamental chemical properties, which are crucial for its application in research and development. This technical guide provides a concise overview of its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Core Molecular Data of this compound

This compound, also known as α,α'-dichloro-o-xylene, is an aromatic organochlorine compound. Its chemical identity is defined by its molecular formula and weight, which are foundational for any quantitative experimental work.

The molecular formula of this compound is C8H8Cl2.[1][2][3] This indicates that each molecule is composed of eight carbon atoms, eight hydrogen atoms, and two chlorine atoms. The molecular weight of this compound is approximately 175.06 g/mol .[3][4][5] Minor variations in this value may be noted across different sources, such as 175.05 g/mol or 175.055 g/mol , which can be attributed to differences in the atomic weights used for calculation.[1][2]

For clarity and quick reference, these core quantitative data points are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8Cl2[1][2][3] |

| Molecular Weight | 175.06 g/mol [3][4][5] |

| Alternate Names | α,α'-Dichloro-o-xylene, o-Xylylene dichloride[1][2] |

| CAS Number | 612-12-4[1][2] |

Structural Representation

To visualize the connectivity of the constituent parts of this compound, a simplified diagram is provided below. This illustrates the central benzene ring and the two chloromethyl groups attached to adjacent carbon atoms.

References

- 1. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 3. Buy this compound | 612-12-4 [smolecule.com]

- 4. This compound | 612-12-4 [chemicalbook.com]

- 5. Benzene, 1,2-bis(chloromethyl)- (CAS 612-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-bis(chloromethyl)benzene, a reactive aromatic organic compound. Understanding these properties is critical for its safe handling, storage, and application in chemical synthesis and pharmaceutical research.

Core Properties of this compound

This compound, also known as α,α'-dichloro-o-xylene, is a white to light beige crystalline powder or a colorless to pale yellow liquid at room temperature.[1][2] It possesses a molecular formula of C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[1] The presence of two reactive chloromethyl groups on the benzene ring dictates its chemical behavior, making it a versatile but hazardous chemical.

Solubility Profile

The solubility of this compound is characterized by its hydrophobicity and affinity for organic solvents. The nonpolar aromatic ring and the polar chloromethyl groups contribute to its solubility characteristics.[3]

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Insoluble/Very Low | The compound is hydrophobic and undergoes hydrolysis in aqueous media.[1][3] |

| Methanol | Soluble | [1][4] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [3][5] |

| Ether | Soluble | [5] |

| Ethyl Acetate | Soluble | [3] |

| Benzene | Soluble | [5] |

| Toluene | Soluble | [5] |

Stability and Reactivity

This compound is stable under normal, anhydrous storage conditions but is reactive under specific circumstances.[5] Its stability is a key consideration for its use as a reagent and for the long-term storage of materials synthesized from it.

Summary of Stability Characteristics

| Condition | Stability | Details and Potential Products |

| Normal Storage | Stable for up to one year when stored in a cool, dry, well-ventilated area in a tightly sealed, light and moisture-resistant container.[2][6] | Avoids hydrolysis and degradation. |

| Moisture/Water | Unstable | Undergoes hydrolysis, where water molecules displace the chloride ions to form hydroxymethyl derivatives.[1] This can further lead to the formation of polymers. |

| Heat | Decomposes upon heating | When heated to decomposition, it emits toxic chlorine-containing fumes.[7] |

| Strong Oxidizing Agents | Reactive | Can react vigorously.[5] |

| pH | Sensitive | Hydrolysis is expected to be accelerated under both acidic and basic conditions. |

| Light | Potentially sensitive | Storage in light-resistant containers is recommended.[6] |

Experimental Protocols

1. Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)

This protocol outlines a standard method for determining the water solubility of compounds with low solubility.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the phases to separate. Centrifuge or filter the solution to remove undissolved particles.

-

Quantification: Analyze the concentration of this compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the average of at least three replicate determinations.

2. Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: The resulting TGA curve provides information on the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Visualizations

Reaction Pathway: Alkylation of a Nucleophile

This compound is a potent alkylating agent due to the two reactive chloromethyl groups. This reactivity is fundamental to its application in organic synthesis.

Caption: A diagram illustrating the stepwise alkylation of a nucleophile by this compound.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound.

Caption: A simplified workflow for the experimental determination of aqueous solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[8] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[9] Due to its mutagenic potential, direct contact should be avoided.[1]

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound. It is insoluble in water and soluble in a range of organic solvents. While stable under controlled, anhydrous conditions, it is susceptible to hydrolysis and thermal decomposition. The provided experimental protocols and visualizations serve as a foundation for researchers working with this reactive compound, emphasizing the need for careful handling and storage to ensure experimental success and safety.

References

- 1. Buy this compound | 612-12-4 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 612-12-4 [m.chemicalbook.com]

- 5. This compound: Properties, Uses, Safety, Synthetic Methods & Reliable Suppliers in China [chlorobenzene.ltd]

- 6. This compound - Purity 99.0% , Light And Moisture-resistant Storage, Stable For One Year at Best Price in Mumbai | Seema Biotech [tradeindia.com]

- 7. This compound | 612-12-4 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(chloromethyl)benzene from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, from o-xylene. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document details the prevalent synthetic methodologies, including classical chloromethylation and modern phase transfer catalysis, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Introduction

This compound is a disubstituted aromatic compound with the chemical formula C₆H₄(CH₂Cl)₂. Its utility as a synthetic intermediate stems from the reactivity of the two chloromethyl groups, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile precursor for more complex molecules. The primary route to its synthesis involves the dichloromethylation of o-xylene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

| Property | o-Xylene | This compound |

| Synonyms | 1,2-Dimethylbenzene | α,α'-Dichloro-o-xylene, o-Xylylene dichloride[2] |

| CAS Number | 95-47-6 | 612-12-4[2] |

| Molecular Formula | C₈H₁₀ | C₈H₈Cl₂[2][3] |

| Molecular Weight | 106.16 g/mol | 175.06 g/mol [2] |

| Appearance | Colorless liquid | White to off-white solid |

| Melting Point | -25 °C | 51-55 °C[4] |

| Boiling Point | 144 °C | 239-241 °C[4] |

Synthetic Methodologies

The most common and direct method for the synthesis of this compound is the chloromethylation of o-xylene. This reaction introduces two chloromethyl groups onto the benzene ring.

Dichloromethylation of o-Xylene

This method involves the reaction of o-xylene with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The reaction conditions can be varied to optimize the yield of the desired dichloromethylated product while minimizing the formation of mono-, tri-, and tetrachlorinated byproducts.

A study on the dichloromethylation of o-xylene explored various reaction conditions, and the results are summarized in the table below.[5]

| Experiment No. | Mols HCl / Mol o-Xylene | Mols ZnCl₂ / Mol o-Xylene | Mols CH₂O / Mol o-Xylene | Mols H₂O / Mol o-Xylene | Time (hr) | Temperature (°C) | o-Xylene (%) | Chloromethyl-o-xylene (%) | Dichloromethyl-o-xylene (%) | Trichloromethyl-o-xylene (%) | Tetrachloromethyl-o-xylene (%) |

| 1 | 2 | 3 | 2 | 11 | 1 | 95 | 69.7 | 22.1 | 2.1 | 0.1 | 3.1 |

| 2 | 10 | 1 | 6 | 70 | 1 | 85 | 31.8 | 42.7 | 10.6 | 0.4 | - |

| 3 | 4.5 | 0.25 | 1.75 | 25 | 4 | 85 | 34.7 | 38.8 | 4.5 | 1.8 | - |

| 4 | 7 | 1.75 | 3 | 60 | 1 | 75 | 28.0 | 59.9 | 2.5 | - | - |

| 5 | 3 | 2 | 2.75 | 23 | 1.75 | 85 | 56.2 | 25.1 | 38.3 | - | - |

| 6 | 14 | 1 | 5 | 50 | 1.75 | 95 | 0.4 | 48.7 | 1.1 | - | - |

| 7 | 5 | 0.25 | 2 | 2 | 0.75 | 95 | 69.1 | 27.1 | 1.9 | - | - |

| 8 | 3.75 | 1 | 1.75 | 1.25 | 1.25 | 75 | 64.7 | 5.9 | - | - | - |

| 9 | 6 | - | 4 | - | 1 | 75 | 87.9 | 5.6 | - | - | - |

Data sourced from US Patent 2,964,573 A.[5]

Optimized Conditions for Dichloromethylation:

Based on the data, a higher yield of dichloromethyl-o-xylene can be achieved by carefully controlling the molar ratios of the reactants and the reaction temperature. For instance, Experiment 5 shows a significant yield of the desired product. The optimized conditions from a related procedure for dichloromethylation are:[5]

-

Molar Ratio: 12-15 mols of HCl, 1.5-2.5 mols of ZnCl₂, and 4.5-5.5 mols of formaldehyde per mol of xylene.

-

Temperature: 90-100 °C.

-

Reaction Time: 1-3 hours.

This protocol is based on the conditions that favor dichloromethylation as described in the patent literature.[5]

Materials:

-

o-Xylene

-

Paraformaldehyde (as a source of formaldehyde)

-

Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous calcium chloride or magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine o-xylene, paraformaldehyde, zinc chloride, and water in the desired molar ratios (e.g., as in Experiment 5 or the optimized conditions).

-

With vigorous stirring, carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to the specified temperature (e.g., 85-100 °C) using a heating mantle.

-

Maintain the temperature and continue stirring for the designated reaction time (e.g., 1-3 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The reaction mixture will separate into two layers.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layer and the ether extracts.

-

Wash the combined organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

Phase Transfer Catalysis (PTC) for Chloromethylation

Phase transfer catalysis offers a safer and more efficient alternative to traditional chloromethylation methods, which may involve carcinogenic reagents.[1] This technique facilitates the reaction between reactants in different immiscible phases (typically aqueous and organic). For the chloromethylation of xylenes, a quaternary ammonium salt is often used as the phase transfer catalyst.[6]

While the provided literature primarily focuses on the chloromethylation of m-xylene, the principles and general conditions are applicable to o-xylene. The optimized parameters for the chloromethylation of m-xylene using a quaternary ammonium salt catalyst were found to be:[1][6]

-

Molar Ratio [CH₂O]/[xylene]: 2

-

Reaction Temperature: 80 °C

-

Reaction Time: 90 min

-

Catalyst: C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻

-

Catalyst Concentration: 0.07 mol

This protocol is adapted from the procedure for m-xylene.[1][6]

Materials:

-

o-Xylene

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Chloride (NaCl)

-

Quaternary ammonium salt (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻)

-

Diethyl ether (for extraction)

-

Anhydrous calcium chloride (for drying)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Oil bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine o-xylene and paraformaldehyde at a molar ratio of 1:2.

-

Add sodium chloride (0.26 moles per mole of xylene) and the phase transfer catalyst (0.07 mol per mole of xylene).

-

Carefully add concentrated sulfuric acid to the mixture.

-

Heat the mixture in an oil bath to 80 °C with intense agitation.

-

Maintain the reaction at this temperature for 90 minutes.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the organic phase with diethyl ether.

-

Dry the separated organic phase over anhydrous calcium chloride.

-

Filter to remove the drying agent and concentrate the filtrate to obtain the product. The product mixture can then be analyzed by gas chromatography to determine the relative amounts of mono-, di-, and trichloromethylated products.[6]

Visualizations

Reaction Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 3. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Electrophilic Substitution in the Synthesis of Chloromethylated Aromatics: The Case of 1,2-Bis(chloromethyl)benzene Precursors

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical agents.[1] Its bifunctional nature allows for the construction of complex molecular architectures. While the most direct industrial synthesis of this compound involves the free-radical chlorination of o-xylene, the principles of electrophilic aromatic substitution are fundamental to synthesizing its precursors and isomers, specifically the chloromethylation of an aromatic nucleus. This guide focuses on the core electrophilic substitution reaction—the Blanc chloromethylation—as applied to o-xylene, a common starting material. This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, yielding isomers of dimethylbenzyl chloride, which are themselves valuable synthetic intermediates.

This document provides a detailed exploration of the reaction mechanism, experimental protocols, and factors influencing the synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Reaction: The Blanc Chloromethylation

The Blanc chloromethylation is a classic example of an electrophilic aromatic substitution reaction.[2] It involves the reaction of an aromatic compound with formaldehyde (or its polymers like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[3][4] The reaction's primary utility is the introduction of a chloromethyl group onto the aromatic ring, converting a C-H bond to a C-CH₂Cl bond.[5]

When applied to o-xylene (1,2-dimethylbenzene), the reaction does not directly yield this compound. Instead, it results in the chloromethylation of the aromatic ring itself, producing a mixture of 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride. The two methyl groups on the o-xylene ring are activating and direct the incoming electrophile to the ortho and para positions.

Reaction Mechanism and Signaling Pathway

The chloromethylation reaction proceeds through a mechanism analogous to Friedel-Crafts alkylation.[5] The key steps involve the generation of a potent electrophile from formaldehyde, followed by the attack of the electron-rich aromatic ring of o-xylene.

-

Electrophile Generation : Under acidic conditions and in the presence of a Lewis acid catalyst like ZnCl₂, formaldehyde is protonated. This protonation significantly enhances the electrophilicity of the carbonyl carbon.[2][6] The resulting species is a highly reactive hydroxycarbenium ion (CH₂OH⁺) or a related complex with the catalyst.[7]

-

Electrophilic Attack : The π-electron system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization : The aromatic ring is regenerated by the loss of a proton (H⁺) from the carbon atom that was attacked. This results in the formation of a dimethylbenzyl alcohol intermediate.

-

Conversion to Chloride : The benzylic alcohol formed is highly reactive under the acidic reaction conditions. It is rapidly protonated and subsequently converted to the final chloromethylated product via nucleophilic substitution by a chloride ion (from HCl).[2][4]

Caption: Mechanism of o-xylene chloromethylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are synthesized from established procedures for the chloromethylation of alkylbenzenes.[8][9]

Protocol 1: Chloromethylation of o-Xylene using a ZnCl₂/H₂SO₄ System

This protocol is adapted from a phase-transfer catalysis method which demonstrates good yields.[8]

-

Reagents and Materials :

-

o-Xylene (0.1 mol)

-

Paraformaldehyde (0.105 mol)

-

Sulfuric Acid (50%, 60 mL)

-

Acetic Acid (30 mL)

-

Zinc Chloride (ZnCl₂, 0.1 mol)

-

Phase Transfer Catalyst (e.g., PEG-800, 5 mmol)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser.

-

-

Procedure :

-

To a 250 mL round-bottom flask, add o-xylene (0.1 mol), paraformaldehyde (0.105 mol), 50% sulfuric acid (60 mL), acetic acid (30 mL), zinc chloride (0.1 mol), and PEG-800 (5 mmol).

-

Equip the flask with a magnetic stirrer and a gas inlet tube extending below the surface of the liquid.

-

Begin stirring the mixture and gently bubble anhydrous HCl gas through the solution at a controlled rate (e.g., 10 mL/min).

-

Heat the reaction mixture to 50°C in an oil bath and maintain this temperature for 8 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product (a mixture of 3,4- and 2,3-dimethylbenzyl chloride) by vacuum distillation.

-

Caption: Experimental workflow for chloromethylation.

Quantitative Data and Reaction Parameters

The efficiency and selectivity of the chloromethylation of o-xylene are highly dependent on reaction conditions. A variety of catalysts and conditions have been explored to optimize the yield of the desired chloromethylated products.

| Starting Material | Chloromethylating Agent | Catalyst / System | Temp. (°C) | Time (h) | Yield (%) | Isomer Products | Reference |

| o-Xylene | Paraformaldehyde / HCl | ZnCl₂ / HCl | - | - | 74% | 3,4- and 2,3-dimethylbenzyl chloride | [9] |

| Toluene | Paraformaldehyde / HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 50 | 8 | 95% | p- and o-methylbenzyl chloride | [8] |

| Cumene | Paraformaldehyde / H₂SO₄ / NaCl | Quaternary Ammonium Salt | 80 | 2.75 | 98% | p- and o-isopropylbenzyl chloride | [10] |

| m-Xylene | Paraformaldehyde / H₂SO₄ | CF₃SO₃H | - | - | ~70% (dichloromethylated) | 1,3-bis(chloromethyl)-4,6-dimethylbenzene | [11] |

Factors Influencing Reaction Outcome:

-

Catalyst : Lewis acids like ZnCl₂, AlCl₃, and SnCl₄ are commonly used.[12] The choice of catalyst can influence both the reaction rate and the formation of byproducts. Strong Brønsted acids have also been shown to be effective.[11]

-

Temperature : Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts, such as diarylmethanes, from subsequent Friedel-Crafts alkylation of the starting material with the product.[2]

-

Phase Transfer Catalysts (PTC) : The use of PTCs, such as quaternary ammonium salts or polyethylene glycols (PEGs), in biphasic systems can significantly enhance reaction rates and yields by facilitating the transfer of reactants between phases.[8][13]

-

Stoichiometry : The molar ratio of formaldehyde to the aromatic substrate is critical. An excess of formaldehyde can lead to polychloromethylation.[7]

Caption: Factors affecting chloromethylation outcomes.

Safety Considerations

The Blanc chloromethylation reaction requires stringent safety protocols. A significant hazard is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[2][3][6] BCME is a potent human carcinogen with high acute toxicity. It can be formed from the reaction of formaldehyde and hydrogen chloride. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The use of anhydrous conditions can minimize the formation of this hazardous byproduct.[3]

Conclusion

The electrophilic chloromethylation of o-xylene is a powerful method for synthesizing dimethylbenzyl chloride isomers, which are valuable precursors in organic synthesis. The reaction, governed by the principles of the Blanc chloromethylation, is sensitive to catalyst choice, temperature, and stoichiometry. While this electrophilic substitution on the aromatic ring does not directly produce this compound, understanding this chemistry is crucial for professionals developing synthetic routes for related structures. Optimization of reaction conditions, particularly through the use of modern catalytic systems like phase transfer catalysis, can lead to high yields and selectivities. However, the significant safety risks associated with the potential formation of carcinogenic byproducts necessitate careful handling and experimental design.

References

- 1. This compound | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 10. iris.unive.it [iris.unive.it]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil–Water Biphasic System | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Key Reactions of 1,2-Bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as o-xylylene dichloride, is a versatile bifunctional electrophile widely employed as a building block in organic synthesis. Its two reactive benzylic chloride moieties, positioned ortho to each other on a benzene ring, provide a unique platform for constructing a diverse array of cyclic and acyclic molecules. This guide offers an in-depth exploration of the core reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways to support researchers in their synthetic endeavors.

Core Reactions and Mechanisms

The reactivity of this compound is dominated by the susceptibility of its chloromethyl groups to nucleophilic attack. This reactivity allows for a range of transformations, including nucleophilic substitutions, cyclizations, oxidations, and formations of ylides for Wittig-type reactions.

Nucleophilic Substitution Reactions

The benzylic chlorides of this compound are readily displaced by a variety of nucleophiles in SN2 reactions. These reactions can be performed as mono- or di-substitutions, leading to a wide range of functionalized products. The use of phase-transfer catalysis can be beneficial in these reactions, particularly when dealing with nucleophiles that have limited solubility in organic solvents.

Key Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product(s) | Typical Yield (%) | Reference(s) |

| Cyanide | NaCN, DMSO | 1,2-Bis(cyanomethyl)benzene | ~95% (analogous rxn) | [1] |

| Alkoxide (Phenoxide) | Phenol, K₂CO₃, Acetone | 1,2-Bis(phenoxymethyl)benzene | Good to Excellent | [2] |

| Primary Amine | R-NH₂, Base | N-substituted Isoindoline | Varies | |

| Thiolate | R-SH, Base | 1,2-Bis(alkylthiomethyl)benzene | Varies | |

| Azide | NaN₃ | 1,2-Bis(azidomethyl)benzene | Good to Excellent | |

| Triphenylphosphine | PPh₃ | 1,2-Bis(triphenylphosphoniomethyl)benzene dichloride | High | [3] |

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)benzene

This protocol is adapted from a similar synthesis of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.[1]

-

Materials: this compound (1.75 g, 10 mmol), Sodium Cyanide (1.08 g, 22 mmol), Dimethyl Sulfoxide (DMSO, 20 mL).

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMSO.

-

Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

A solid precipitate of 1,2-bis(cyanomethyl)benzene will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a desiccator under vacuum.

-

References

An In-Depth Technical Guide to the Safety and Hazards of 1,2-Bis(chloromethyl)benzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazard profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) information and associated hazards for 1,2-Bis(chloromethyl)benzene (CAS No. 612-12-4).

Chemical Identification and Physical Properties

This compound, also known as α,α'-Dichloro-o-xylene, is a solid crystalline powder, appearing white to light beige in color.[1][2] It is characterized by the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[1][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 612-12-4 | [1][3][4] |

| Molecular Formula | C₈H₈Cl₂ | [1][3] |

| Molecular Weight | 175.06 g/mol | [1][3] |

| Appearance | White to light yellow/beige crystal powder | [1][2] |

| Melting Point | 51-57 °C | [1][2][5] |

| Boiling Point | 239-241 °C | [1][2][5] |

| Flash Point | 107 °C / 224.6 °F | [1][6] |

| Autoignition Temperature | >450 °C / >842 °F | [1][6] |

| Solubility | Soluble in Methanol | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure posing significant health risks.[3][4] The GHS hazard statements highlight its severe effects. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[4] Additionally, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Classification

| Code | Hazard Statement |

| H290 | May be corrosive to metals |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

| H330 | Fatal if inhaled |

| H335 | May cause respiratory irritation |

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

Source:[4]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick assessment of the hazards.

-

Health (Blue): 4 - Very short exposure could cause death or major residual injury.[4]

-

Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[4]

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[4]

-

Special Hazards (White): No special hazards indicated.

Toxicological Data

Acute toxicity data underscores the hazardous nature of this compound. The primary routes of concern are oral and inhalation, with the latter being particularly dangerous.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 2263 mg/kg |

| Inhalation LC50 (4h) | Rat | 0.25 mg/L |

Source:[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

-

Acute Oral Toxicity (LD50): Generally determined following OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[5][7][8] These methods involve the administration of the substance to animals (commonly rats) at various dose levels to determine the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population.[9]

-

Acute Inhalation Toxicity (LC50): Assessed according to OECD Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).[3][10][11] These protocols involve exposing animals to the substance as a gas, vapor, or aerosol for a fixed duration (typically 4 hours) to determine the concentration that is lethal to 50% of the test animals.[3][12]

-

Dermal and Eye Irritation/Corrosion: The potential for skin and eye damage is evaluated using OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion), respectively.[1][4][6][13][14][15][16][17] These tests involve applying the substance to the skin or eye of an animal (typically a rabbit) and observing for signs of irritation or corrosion over a period of time.[13][15][16][17]

Hazard Management and Safety Precautions

Given the significant hazards of this compound, stringent safety measures are required during handling and use.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][13] Eyewash stations and safety showers must be readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4][13]

-

Skin Protection: Chemical-resistant gloves and protective clothing are essential to prevent skin contact.[4][6][13]

-

Respiratory Protection: If ventilation is inadequate or for high-risk procedures, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][13]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][13] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[1][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][18] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid workflow for exposure to this compound.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][13] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[1][4]

-

Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[4][13] Wear appropriate PPE.[4] Avoid generating dust.[13] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[4]

Stability and Reactivity

This compound is stable under normal storage conditions.[1] However, it is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[1] Contact with metals may lead to the formation of flammable hydrogen gas.[1][6] Hazardous decomposition products upon heating include hydrogen chloride, carbon monoxide, and other irritating and toxic fumes.[6]

Caption: Reactivity and incompatibility profile of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling and strict adherence to safety protocols. Its high acute toxicity, particularly through inhalation, and its corrosive nature necessitate the use of appropriate engineering controls and personal protective equipment. Researchers and laboratory personnel must be fully aware of the information presented in the safety data sheet to mitigate the risks associated with its use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

The Mutagenic Potential of Chlorinated Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mutagenic effects of chlorinated hydrocarbons, a class of organic compounds widely used in industrial processes and prevalent as environmental contaminants. Understanding the mechanisms by which these compounds induce genetic damage is critical for risk assessment, the development of safer alternatives, and advancing therapeutic strategies for associated diseases. This document provides a comprehensive overview of the metabolic activation, DNA adduct formation, and genotoxic effects of key chlorinated hydrocarbons, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to Chlorinated Hydrocarbons and Mutagenicity

Chlorinated hydrocarbons encompass a broad range of chemicals, including solvents, pesticides, and intermediates in chemical synthesis. While their utility is undisputed, many of these compounds have been identified as mutagens and carcinogens. Their lipophilic nature facilitates absorption and distribution in the body, often leading to accumulation in fatty tissues. The mutagenicity of most chlorinated hydrocarbons is not direct; they require metabolic activation to form reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA.

The primary mechanisms of their mutagenic action involve:

-

Metabolic Activation: Primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, and glutathione S-transferases (GSTs).

-

DNA Adduct Formation: The reactive metabolites form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with replication and transcription, and lead to misincorporation of nucleotides, resulting in mutations.

-

Oxidative Stress: The metabolism of some chlorinated hydrocarbons can generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), leading to single- and double-strand breaks.

This guide will focus on the following key chlorinated hydrocarbons:

-

Vinyl Chloride

-

Trichloroethylene (TCE)

-

1,2-Dichloroethane

-

Carbon Tetrachloride

-

Chloroform

-

Dichloromethane

-

Tetrachloroethylene

Mechanisms of Mutagenicity

Metabolic Activation

The bioactivation of chlorinated hydrocarbons is a critical initial step in their mutagenic cascade. Two primary enzyme systems are involved:

Cytochrome P450 (CYP) System: The CYP superfamily of monooxygenases, particularly the CYP2E1 isoform, plays a central role in the oxidative metabolism of many chlorinated hydrocarbons.[1][2][3][4][5] This process often involves the formation of highly reactive epoxides or other electrophilic intermediates. For instance, chloroform is metabolized by CYP2E1 to the highly reactive phosgene.[1][2][3]

Glutathione S-Transferase (GST) System: The GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, which is typically a detoxification pathway. However, for some chlorinated hydrocarbons, such as 1,2-dichloroethane and tetrachloroethylene, this conjugation can lead to the formation of reactive intermediates.[6][7][8][9][10] The resulting glutathione conjugates can be further metabolized to form highly reactive episulfonium ions that can form DNA adducts.[7][9][11]

DNA Adduct Formation and Mutagenic Consequences

The reactive metabolites generated through the pathways described above can covalently bind to nucleophilic sites on DNA bases, forming a variety of DNA adducts. The type and persistence of these adducts are critical determinants of the mutagenic outcome.

-

Vinyl Chloride: Metabolized to chloroethylene oxide and chloroacetaldehyde, which can form several DNA adducts, including the major adduct 7-(2'-oxoethyl)guanine (OEG) and the minor, but highly mutagenic, etheno adducts N2,3-ethenoguanine (εG), 3,N4-ethenocytosine (εC), and 1,N6-ethenoadenine (εA).[12][13] The etheno adducts are known to cause base-pair substitutions.[13][14] The mutagenic potential of N2,3-etheno-deoxyguanosine has been demonstrated to lead to G→A transitions.[14]

-

1,2-Dichloroethane: Can be activated by both CYP- and GST-dependent pathways. The GST-mediated pathway leads to the formation of S-[2-(N7-guanyl)ethyl]glutathione, a major DNA adduct.[7][11][15][16][17]

-

Trichloroethylene (TCE): Its metabolites can form adducts, though some, like those from trichloroethylene oxide, can be unstable.[2]

The formation of these adducts can lead to specific mutation signatures. For example, the etheno adducts of vinyl chloride are known to induce GC→AT transitions.[12]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays for key chlorinated hydrocarbons.

Table 1: Ames Test Data for Selected Chlorinated Hydrocarbons

| Compound | Strain(s) | Metabolic Activation (S9) | Concentration/Dose | Result (Revertants/Plate or Mutagenicity Ratio) | Reference(s) |

| Tetrachloroethylene | S. typhimurium | Required (GSH and kidney fractions) | Not specified | Mutagenic | [8] |

| 1,2-Dichloroethane | S. typhimurium TA1535 | Required (GST) | Not specified | Weak direct mutagen, enhanced by S9 | [11] |

| Volatile Compounds | S. typhimurium TA100, TA102 | Not specified | Various | Vaporization technique most sensitive for compounds with boiling points < 63°C | [18] |

Table 2: Micronucleus Assay Data for Selected Chlorinated Hydrocarbons

| Compound | Test System | Exposure Route/Concentration | Result (% Micronucleated Cells or Fold Increase) | Reference(s) |

| 1,2-Dichloropropane (1,2-DCP) | Mouse liver | Inhalation (up to 300 ppm) | Dose-dependent increase | [19] |

| Dichloromethane (DCM) | Mouse liver | Inhalation (up to 1600 ppm) | No significant increase | [19] |

| 1,2-DCP + DCM | Mouse liver | Inhalation (300 ppm 1,2-DCP + 800 ppm DCM) | Enhanced genotoxic effect compared to individual exposure | [19] |

Table 3: Comet Assay (Alkaline) Data for Selected Chlorinated Hydrocarbons

| Compound | Test System | Concentration/Dose | Result (e.g., % Tail DNA, Tail Moment) | Reference(s) |

| 1,2-Dichloropropane (1,2-DCP) | Mouse liver | Inhalation (up to 300 ppm) | Dose-dependent increase in DNA damage | [19] |

| Dichloromethane (DCM) | Mouse liver | Inhalation (up to 1600 ppm) | No significant increase in DNA damage | [19] |

Table 4: DNA Adduct Levels for Selected Chlorinated Hydrocarbons

| Compound | Test System | Adduct Measured | Adduct Level | Reference(s) |

| Vinyl Chloride | Mammalian cells | Deoxyguanosine adducts | Mutation yield of 2% | [20] |

| 1,2-Dibromoethane | Rat liver and kidney | S-[2-(N7-guanyl)ethyl]GSH | ~1 adduct/10^5 DNA bases | [15][16] |

| 1,2-Dichloroethane | Rat liver and kidney | S-[2-(N7-guanyl)ethyl]GSH | 10-50-fold lower than 1,2-dibromoethane | [15][16] |

| Dichloromethane | Rat and mouse liver and kidney | GSH-DNA adducts | Not detected at >2/10^8 DNA bases | [15][16] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Volatile Compounds

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of chemical substances. For volatile compounds like many chlorinated hydrocarbons, modifications to the standard plate incorporation or pre-incubation methods are necessary to ensure adequate exposure of the bacterial strains.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The test measures the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

Special Considerations for Volatile Compounds: A closed system, such as a Tedlar bag vaporization technique, is recommended.[18] This method increases the contact time between the volatile chemical and the bacteria and prevents its escape.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA102)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound and controls (positive and negative)

-

S9 fraction (for metabolic activation)

-

Tedlar bags or other suitable closed incubation systems

Procedure (Vaporization Technique):

-

Prepare bacterial cultures overnight.

-

Prepare the test mixture containing the bacterial strain, S9 mix (if required), and a small amount of histidine/biotin in top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Place the plates inside the Tedlar bag.

-

Inject the volatile test compound into the bag at the desired concentration.

-

Seal the bag and incubate at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow or peripheral blood of animals.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxic activity.

Materials:

-

Rodents (mice or rats)

-

Test compound and controls (positive and vehicle)

-

Staining solutions (e.g., Giemsa, acridine orange)

-

Microscope

Procedure:

-

Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A single or multiple dosing regimen can be used.

-

At appropriate time points after the last administration (typically 24 and 48 hours), collect bone marrow or peripheral blood.

-

Prepare slides by smearing the bone marrow or blood.

-

Fix and stain the slides.

-

Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

-

The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The intensity and length of the tail are proportional to the amount of DNA damage.

Materials:

-

Single-cell suspension from the tissue of interest

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with image analysis software

Procedure:

-

Prepare a single-cell suspension from the treated and control animals or cell cultures.

-

Mix the cells with low melting point agarose and layer onto a pre-coated microscope slide.

-

Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to separate the damaged DNA fragments from the nucleoid.

-

Neutralize and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters such as % tail DNA, tail length, and tail moment).

-

A significant increase in tail parameters in treated cells compared to controls indicates genotoxicity.

Signaling Pathways and Visualizations

The DNA damage induced by chlorinated hydrocarbons activates complex cellular signaling networks to coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key players in this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR).

-

ATM is primarily activated by DNA double-strand breaks.

-

ATR is activated by a broader range of DNA lesions, including single-strand breaks and stalled replication forks, which can arise from the processing of DNA adducts.[21][22][23][24]

Activation of ATM and ATR initiates a phosphorylation cascade that involves downstream effector kinases such as Chk1 and Chk2, and the tumor suppressor protein p53. This signaling network orchestrates the cellular response to genotoxic stress.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the mutagenic potential of a chlorinated hydrocarbon.

Caption: A typical experimental workflow for assessing the genotoxicity of chlorinated hydrocarbons.

Metabolic Activation of Chlorinated Hydrocarbons

This diagram illustrates the two major pathways for the metabolic activation of chlorinated hydrocarbons, leading to the formation of reactive metabolites.

Caption: Metabolic activation pathways of chlorinated hydrocarbons leading to reactive intermediates.

DNA Damage Response Signaling Pathway

This diagram outlines the signaling cascade initiated by DNA damage caused by chlorinated hydrocarbons, leading to cell cycle arrest and DNA repair.

References

- 1. Metabolism of chloroform by cytochrome P450 2E1 is required for induction of toxicity in the liver, kidney, and nose of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]